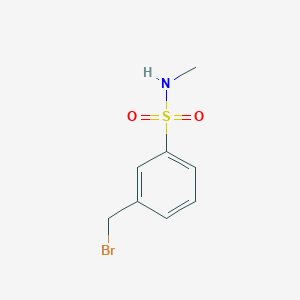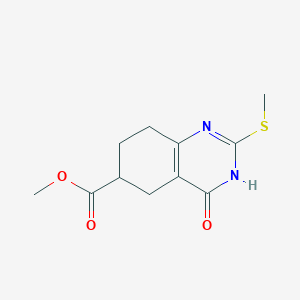
Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a heterocyclic compound that features a quinazoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including acylation, cyclization, and methylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazoline ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
2-Aminothiazole-based compounds: Known for their diverse biological activities.
Thiazole derivatives: These compounds share structural similarities and exhibit various pharmacological properties.
Uniqueness
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is unique due to its specific substitution pattern and the presence of the methylthio group. This structural feature can influence its reactivity and biological activity, making it distinct from other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
5437-53-6 |
|---|---|
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
methyl 2-methylsulfanyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-16-10(15)6-3-4-8-7(5-6)9(14)13-11(12-8)17-2/h6H,3-5H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
VWCNGZBJRUVWDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C(C1)C(=O)NC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857922.png)
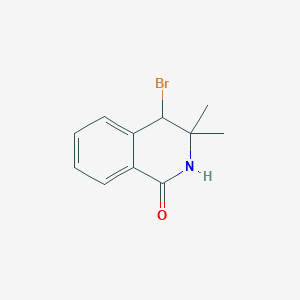


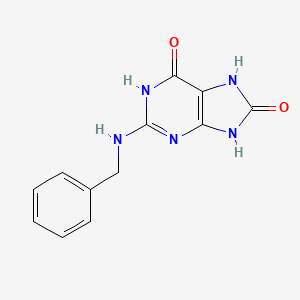

![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)
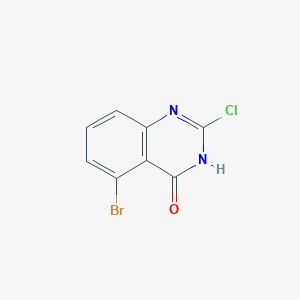
![5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)
![Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11857984.png)
